trans-Khellactone
Overview
Description
trans-Khellactone is a naturally occurring compound found in certain plants, particularly those belonging to the Apiaceae family. It is a type of coumarin derivative, known for its diverse biological activities. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-Khellactone typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of umbelliferone as a starting material, which undergoes a series of reactions including hydroxylation and cyclization to form the khellactone structure. The reaction conditions often involve the use of catalysts such as Lewis acids and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or large-scale synthesis using optimized reaction conditions. The extraction process includes the use of solvents like ethanol or methanol to isolate the compound from plant materials, followed by purification steps such as chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
trans-Khellactone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in the compound, potentially altering its properties.
Substitution: Substitution reactions, particularly at the hydroxyl groups, can lead to the formation of various analogs with different chemical and biological characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include various khellactone derivatives, each with unique structural and functional properties. These derivatives are often studied for their potential therapeutic applications.
Scientific Research Applications
trans-Khellactone has been extensively studied for its applications in various fields:
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Biology: It exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research has shown potential therapeutic applications in treating conditions such as cardiovascular diseases, cancer, and microbial infections.
Industry: The compound is used in the development of pharmaceuticals and as a natural additive in certain products.
Mechanism of Action
The mechanism of action of trans-Khellactone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain. Additionally, it can interact with reactive oxygen species, exhibiting antioxidant properties.
Comparison with Similar Compounds
trans-Khellactone can be compared with other coumarin derivatives such as:
Umbelliferone: A precursor in the synthesis of khellactone, known for its antioxidant properties.
Scopoletin: Another coumarin derivative with anti-inflammatory and antimicrobial activities.
Aesculetin: Exhibits similar biological activities but differs in its chemical structure and potency.
The uniqueness of this compound lies in its specific structural configuration and the range of biological activities it exhibits, making it a compound of significant interest in scientific research.
Properties
IUPAC Name |
(9R,10S)-9,10-dihydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-f]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-14(2)13(17)11(16)10-8(19-14)5-3-7-4-6-9(15)18-12(7)10/h3-6,11,13,16-17H,1-2H3/t11-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXQUNNSKMWIKJ-WCQYABFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15575-68-5, 23458-04-0 | |
Record name | Khellactone, trans-(+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015575685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Khellactone, trans-(-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023458040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KHELLACTONE, TRANS-(±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17SSV9BI4T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | KHELLACTONE, TRANS-(-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CIJ6HK1AGB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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